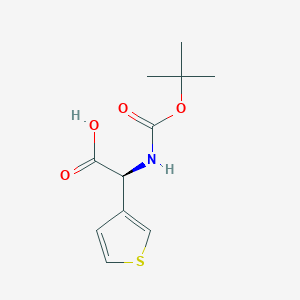

Boc-(S)-3-Thienylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-4-5-17-6-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYLMXXKPBZDHN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CSC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CSC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427466 | |

| Record name | Boc-(S)-3-Thienylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910309-12-5 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910309-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-(S)-3-Thienylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-(S)-3-Thienylglycine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-(S)-3-Thienylglycine is a non-natural amino acid derivative that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its unique structural features, combining the widely used tert-butoxycarbonyl (Boc) protecting group with a thienyl moiety, make it a valuable building block for the synthesis of complex peptides and novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of this compound, with a focus on its role in peptide synthesis and drug discovery, particularly in the fields of neuropharmacology and oncology.[1][2] Detailed experimental protocols and visual workflows are presented to aid researchers in its practical application.

Chemical Properties and Structure

This compound, systematically named (S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid, is a white crystalline powder.[1] The presence of the Boc protecting group allows for its strategic use in stepwise chemical synthesis, while the thienyl group can introduce unique steric and electronic properties to target molecules, potentially enhancing their biological activity and selectivity.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid | N/A |

| Synonyms | Boc-L-(3-thienyl)glycine | [1] |

| CAS Number | 910309-12-5 | [1][3] |

| Molecular Formula | C₁₁H₁₅NO₄S | [1] |

| Molecular Weight | 257.31 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 118 - 124 °C | [1] |

| Optical Rotation | [α]D²⁵ = +110 ±2° (c=1 in MeOH) | [1] |

| Purity | ≥ 99% (HPLC) | [3] |

| Storage | 0 - 8 °C | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methine proton on the alpha-carbon, and the protons of the thienyl ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the tert-butyl group, the alpha-carbon, and the carbons of the thienyl ring. For N-Boc protected amino acids, the carbonyl carbon of the Boc group typically appears in the range of 155-157 ppm, while the carboxylic acid carbonyl is more downfield.[4][5]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the Boc and carboxylic acid groups (typically in the region of 1680-1750 cm⁻¹), and vibrations associated with the thiophene ring.[6]

-

Mass Spectrometry: In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the molecular ion peak would be expected. A common fragmentation pattern for Boc-protected compounds is the loss of the Boc group or components thereof, such as isobutylene (56 Da) or the entire tert-butoxycarbonyl group.[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of this compound.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and adaptable method for the Boc-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O) is provided below. This protocol can be adapted for (S)-3-Thienylglycine.

Materials:

-

(S)-3-Thienylglycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Dioxane and Water (or another suitable solvent system like acetone/water)

-

Ethyl acetate

-

1N Hydrochloric acid (HCl) or 5% Citric acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve (S)-3-Thienylglycine (1 equivalent) in a 1:1 mixture of dioxane and water. Add sodium hydroxide (or triethylamine, 1.5-2 equivalents) to the solution and stir until the amino acid is completely dissolved. Cool the solution to 0°C in an ice bath.

-

Boc-Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the stirred solution. Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent (dioxane).

-

Wash the remaining aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

-

Carefully acidify the aqueous layer to a pH of 2-3 with 1N HCl or 5% citric acid solution at 0°C.

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 times).

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization, typically from a solvent mixture like ethyl acetate/hexane.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-chemistry based solid-phase peptide synthesis (SPPS). The general cycle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

Key Steps in a Boc-SPPS Cycle:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA).

-

Coupling: The next Boc-protected amino acid (e.g., this compound) is activated and coupled to the free N-terminus of the resin-bound peptide. Common coupling reagents include HBTU, HATU, or DIC.

-

Washing: The resin is thoroughly washed to remove excess reagents and by-products before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its incorporation into peptide sequences or small molecule scaffolds can significantly influence their pharmacological properties.

Neuropharmacology

In the field of neuropharmacology, the thienyl group can act as a bioisostere for a phenyl ring, offering modified electronic and lipophilic properties that can lead to improved efficacy, selectivity, or pharmacokinetic profiles of drug candidates targeting the central nervous system.[1] While specific signaling pathways directly modulated by this compound itself are not documented, it is utilized in the synthesis of compounds that are investigated for their potential to interact with various neurological targets.[8]

Oncology

Similarly, in oncology research, the unique structure of this amino acid derivative is exploited to create novel peptide-based therapeutics or small molecule inhibitors of cancer-related targets.[1] The thienyl moiety can engage in specific interactions within the binding pockets of enzymes or receptors, potentially leading to enhanced potency and selectivity of the final compound.

Biochemical Research

Researchers also employ this compound to synthesize custom peptides for studying protein-protein interactions and enzyme activities. These synthetic peptides can serve as probes to elucidate metabolic pathways and disease mechanisms.[1]

Conclusion

This compound is a specialized chemical building block with significant utility in modern drug discovery and biochemical research. Its well-defined chemical properties and the versatility of the Boc protecting group make it an invaluable tool for the synthesis of complex organic molecules and peptides. While detailed public spectroscopic data remains scarce, its structural analogues and the principles of spectroscopic analysis provide a solid foundation for its characterization. The experimental protocols outlined in this guide, though general, offer a practical starting point for the synthesis and application of this important compound. As research in neuropharmacology, oncology, and other therapeutic areas continues to advance, the demand for unique building blocks like this compound is expected to grow, further solidifying its role in the development of next-generation therapeutics.

References

(S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic Acid: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid, also known by its common name Boc-(S)-3-thienylglycine, is a non-natural, protected amino acid that has emerged as a valuable building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of a thiophene ring, make it a compelling component in the design of novel therapeutics, primarily in the areas of oncology and neuropharmacology. This technical guide provides a comprehensive overview of its applications, supported by available data and experimental insights.

Core Applications in Medicinal Chemistry

This compound is predominantly utilized as a chiral building block in the synthesis of peptides and small molecule drug candidates. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled incorporation into growing peptide chains during solid-phase peptide synthesis (SPPS). The thiophene moiety, a sulfur-containing aromatic heterocycle, is a key contributor to the compound's utility. It can introduce unique steric and electronic properties into a molecule, potentially enhancing its biological activity, selectivity, and pharmacokinetic profile.[1][2]

The incorporation of this thienyl-containing amino acid can lead to the development of novel drug candidates with improved efficacy and reduced side effects.[1] Its structural properties are particularly leveraged in the design of peptide-based therapeutics that target specific biological pathways.[1]

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid is provided in the table below.

| Property | Value | Reference |

| CAS Number | 910309-12-5 | [3][4] |

| Molecular Formula | C11H15NO4S | [5] |

| Molecular Weight | 257.3 g/mol | [5] |

| Purity | ≥ 99% (by HPLC) | [3] |

| Appearance | White to off-white solid | |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-2-(thiophen-3-yl)acetic acid | [5] |

Experimental Protocols

General Protocol for Incorporation via Boc-SPPS:

This protocol describes the manual synthesis of a peptide on a resin support, incorporating this compound.

1. Resin Preparation:

-

Start with a suitable resin (e.g., Merrifield or PAM resin).

-

Swell the resin in a suitable solvent like dichloromethane (DCM).

2. Deprotection:

-

Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of trifluoroacetic acid (TFA) in DCM (typically 50% v/v). This step is performed twice to ensure complete deprotection.

3. Neutralization:

-

Neutralize the resulting trifluoroacetate salt of the free amine on the resin. This is typically achieved by washing the resin with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM.

4. Coupling of this compound:

-

Activate the carboxylic acid of this compound using a coupling reagent. Common coupling reagents include dicyclohexylcarbodiimide (DCC) or HBTU in the presence of an activating agent like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt).

-

Add the activated this compound solution to the neutralized resin and allow the coupling reaction to proceed to completion. The reaction progress can be monitored using a qualitative test such as the ninhydrin test.

5. Capping (Optional):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent, such as acetic anhydride.

6. Repetition:

-

Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

7. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups. In Boc-SPPS, this is typically achieved using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers, such as anisole or thioanisole, are added to protect sensitive amino acid residues.

8. Purification:

-

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

9. Characterization:

-

The final purified peptide is characterized by analytical techniques such as mass spectrometry and analytical RP-HPLC to confirm its identity and purity.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using Boc-SPPS.

Signaling Pathways

Currently, there is no publicly available information to suggest that (S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid itself is directly involved in any specific signaling pathways. As a protected amino acid, its primary role is that of a synthetic intermediate. The final peptide or small molecule into which it is incorporated would be responsible for any modulation of signaling pathways. The nature of the target and the overall structure of the final bioactive compound would determine its mechanism of action and interaction with cellular signaling cascades.

Future Perspectives

The utility of (S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid in drug discovery is well-established, particularly for introducing a thiophene moiety to confer desirable properties on peptide-based therapeutics. Future research will likely focus on its incorporation into a wider range of bioactive scaffolds to explore new therapeutic applications. The development of more efficient and environmentally friendly methods for its synthesis and incorporation into complex molecules will also be an area of continued interest for process chemists and drug developers. As our understanding of the structure-activity relationships of thiophene-containing compounds grows, so too will the strategic application of this valuable building block in the quest for novel and improved medicines.

References

A Technical Guide to Boc-(S)-3-Thienylglycine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-(S)-3-Thienylglycine (CAS No. 910309-12-5), a non-natural amino acid derivative that has garnered significant interest as a versatile building block in peptide synthesis and medicinal chemistry. Its unique thienyl group offers distinct structural and electronic properties, making it a valuable component in the design of novel therapeutics, particularly in the fields of neuropharmacology and oncology.

Core Compound Data

This compound, systematically named (S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid, is characterized by a tert-butoxycarbonyl (Boc) protecting group on its alpha-amino group and a 3-thienyl substituent at the alpha-carbon. This structure provides a stable, yet readily cleavable, amine protection essential for controlled, stepwise peptide synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 910309-12-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₅NO₄S | --INVALID-LINK-- |

| Molecular Weight | 257.31 g/mol | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

| Melting Point | 118 - 124 °C | --INVALID-LINK-- |

| Optical Rotation | [α]D25 = +110 ± 2° (c=1 in MeOH) | --INVALID-LINK-- |

| Purity | ≥ 99% (HPLC) | --INVALID-LINK--, --INVALID-LINK-- |

| Storage Conditions | 0 - 8 °C | --INVALID-LINK-- |

Identification and Nomenclature

| Identifier | Value |

| Systematic Name | (S)-2-((tert-butoxycarbonyl)amino)-2-(thiophen-3-yl)acetic acid |

| Synonyms | Boc-L-(3-thienyl)glycine, N-α-(t-Butoxycarbonyl)-L-α-(3-thienyl)glycine |

| PubChem ID | 2734582 |

| MDL Number | MFCD02682479 |

Applications in Research and Development

This compound is a critical component in the synthesis of peptides and peptidomimetics. The incorporation of this non-natural amino acid can introduce unique conformational constraints and potential for novel interactions with biological targets, which can lead to improved efficacy, selectivity, and metabolic stability of the final drug candidate.

Key application areas include:

-

Peptide Synthesis: As a fundamental building block, it is used in both solution-phase and solid-phase peptide synthesis (SPPS) to construct complex peptide sequences.

-

Drug Development: Its unique structure is leveraged in the design of novel drug candidates, especially in neuropharmacology and oncology, to enhance biological activity and selectivity.[1]

-

Biochemical Research: It is employed to study protein-protein interactions and enzyme activities, offering insights into metabolic pathways and disease mechanisms.[1]

Experimental Protocols

This section details representative experimental procedures for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis.

Synthesis of this compound

This protocol describes a general method for the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

(S)-3-Thienylglycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Water

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve (S)-3-Thienylglycine (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium hydroxide (2 equivalents).

-

Boc-Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the dioxane under reduced pressure. Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extraction: Extract the N-Boc-amino acid with ethyl acetate.

-

Drying and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Boc Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the key steps for incorporating this compound into a peptide chain on a solid support.

Materials:

-

Appropriate resin (e.g., Merrifield resin for a peptide acid)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

This compound

-

Coupling agent (e.g., HBTU, HOBt)

-

Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM for approximately 30 minutes.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 5% DIEA in DCM.

-

Coupling: Dissolve this compound (2-4 equivalents) and a coupling agent in DMF. Add this solution to the neutralized peptide-resin, followed by the addition of DIEA (4-6 equivalents) to initiate coupling. Agitate for 1-2 hours. Monitor completion with a Kaiser test.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF).

Analytical Characterization

The identity, purity, and stereochemical integrity of this compound are critical for its successful application. The following analytical techniques are routinely employed for its characterization.

| Analytical Technique | Purpose | Key Observables |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and enantiomeric separation | Retention time, peak area percentage, enantiomeric excess (ee%) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification | Characteristic singlet for the Boc group's nine protons (~1.4 ppm in ¹H NMR), signals for the thienyl and backbone protons. |

| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak corresponding to the calculated mass of the compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Characteristic absorption bands for N-H, C=O (carbamate and carboxylic acid), and C-H bonds. |

Visualized Workflows

Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of a Boc-protected amino acid.

Caption: General workflow for the synthesis of this compound.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The diagram below outlines the cyclical process of solid-phase peptide synthesis using Boc-protected amino acids like this compound.

References

The Ascendant Role of Thienylglycine in Peptide Therapeutics: A Technical Guide to Biological Activity and Mechanistic Analysis

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of peptides incorporating the non-proteinogenic amino acid, thienylglycine. The introduction of this thiophene-containing glycine analog has been shown to bestow peptides with enhanced therapeutic properties, including increased resistance to enzymatic degradation and improved receptor affinity. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel peptide-based therapeutics.

Introduction to Thienylglycine-Containing Peptides

The substitution of natural amino acids with synthetic counterparts is a powerful strategy in medicinal chemistry to overcome the inherent limitations of native peptides, such as poor stability and low oral bioavailability. L-2-(2-Thienyl)-glycine, a prominent member of this class, introduces a thiophene moiety into the peptide backbone. This structural modification can induce unique conformational constraints and electronic properties, which are instrumental in fine-tuning the peptide's interaction with its biological target[1]. The incorporation of thienylglycine has been explored in various therapeutic areas, including antimicrobial and anticancer agents, as well as modulators of G-protein coupled receptors (GPCRs) and key cellular signaling pathways.

Quantitative Assessment of Biological Activity

A critical aspect of drug discovery is the quantitative evaluation of a compound's potency and efficacy. For thienylglycine-containing peptides, this involves a battery of in vitro assays to determine key parameters such as the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the half-maximal effective concentration (EC50).

While specific quantitative data for a wide range of thienylglycine-containing peptides is not extensively available in publicly accessible literature, the following tables present a compilation of representative data for peptides with similar therapeutic aims, illustrating the typical quantitative parameters measured.

Table 1: Antimicrobial Activity of Synthetic Peptides

| Peptide ID | Target Organism | MIC (µg/mL) | Reference |

| MC1-1 | E. coli | 15.6 | [2] |

| MC1-2 | E. coli | 7.8 | [2] |

| MC1-3 | E. coli | 31.2 | [2] |

| MC1-1 | S. aureus | 7.8 | [2] |

| MC1-2 | S. aureus | 3.9 | [2] |

| MC1-3 | S. aureus | 15.6 | [2] |

| Feleucin-K3 analog | MRSA | 4-8 | [3] |

| Feleucin-K3 analog | A. baumannii | 4-8 | [3] |

Table 2: Anticancer Activity of Synthetic Peptides

| Peptide | Cancer Cell Line | IC50 (µM) | Reference |

| Lucentamycin A | HCT-116 | 0.20 | [4] |

| Lucentamycin B | HCT-116 | 11 | [4] |

| A(A1R, A8R, I17K) | L929 | >50 | [1] |

Table 3: Enzyme Inhibition by Synthetic Peptides

| Peptide | Target Enzyme | Ki (mM) | Inhibition Mode | Reference |

| YLLLK | Angiotensin-Converting Enzyme (ACE) | 1.51 | Not specified | [5] |

| WAFS | Angiotensin-Converting Enzyme (ACE) | 2.00 | Not specified | [5] |

| GVQEGAGHYALL | Angiotensin-Converting Enzyme (ACE) | 3.18 | Not specified | [5] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of bioactive peptides. These protocols can be adapted for the evaluation of thienylglycine-containing peptides.

Receptor Binding Assay: Competitive Radioligand Binding

This protocol is adapted from a standard assay for muscarinic acetylcholine receptors, a target class for which thienylglycine derivatives have shown affinity.

Objective: To determine the binding affinity (Ki) of a thienylglycine-containing peptide for a specific G-protein coupled receptor.

Materials:

-

Cell membranes expressing the target receptor.

-

Radioligand specific for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).

-

Thienylglycine-containing peptide (test compound).

-

Known reference antagonist.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor in ice-cold buffer. Centrifuge to pellet the membranes and wash. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and varying concentrations of the test peptide or reference compound.

-

Incubation: Add the membrane suspension to initiate the binding reaction. Incubate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Caption: General workflow for an enzyme inhibition assay.

Cell-Based Functional Assays

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a thienylglycine-containing peptide against various bacterial strains.

Materials:

-

Bacterial strains.

-

Mueller-Hinton Broth (MHB).

-

Thienylglycine-containing peptide.

-

96-well microtiter plates.

-

Spectrophotometer.

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Peptide Dilutions: Prepare serial dilutions of the peptide in MHB.

-

Assay Setup: Add the diluted bacterial suspension and the peptide dilutions to the wells of a 96-well plate. Include a growth control (bacteria without peptide) and a sterility control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Objective: To assess the cytotoxic effect of a thienylglycine-containing peptide on cancer cell lines.

Materials:

-

Cancer cell line.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

-

Thienylglycine-containing peptide.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

96-well culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and incubate to allow for cell attachment.

-

Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the thienylglycine-containing peptide. Include a control group with no peptide.

-

Incubation: Incubate the cells with the peptide for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the peptide concentration to determine the IC50 value.

Signaling Pathways Modulated by Bioactive Peptides

While direct evidence for the involvement of thienylglycine-containing peptides in specific signaling pathways is still emerging, peptides, in general, are known to modulate several key cellular signaling cascades. The introduction of thienylglycine can enhance the peptide's ability to interact with components of these pathways.

G-Protein Coupled Receptor (GPCR) Signaling

Many bioactive peptides exert their effects by binding to and activating or inhibiting GPCRs on the cell surface. This interaction initiates a cascade of intracellular events.

Generic GPCR Signaling Pathway

Caption: A simplified representation of a G-protein coupled receptor signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Some peptides can influence this pathway by interacting with upstream receptors or downstream signaling components.

References

- 1. Design of an α-helical antimicrobial peptide with improved cell-selective and potent anti-biofilm activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial and anti-inflammatory activities of three chensinin-1 peptides containing mutation of glycine and histidine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent Antimicrobial and Antibiofilm Activities of Feleucin-K3 Analogs Modified by α-(4-Pentenyl)-Ala against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Angiotensin Converting Enzyme (ACE)-Peptide Interactions: Inhibition Kinetics, In Silico Molecular Docking and Stability Study of Three Novel Peptides Generated from Palm Kernel Cake Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Thienylglycine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery and development, the strategic incorporation of unique molecular scaffolds is paramount to overcoming challenges in efficacy, selectivity, and drug resistance. Among these, thienylglycine, a non-proteinogenic amino acid characterized by a thiophene ring, has emerged as a cornerstone chiral building block. Its integration into therapeutic candidates has consistently demonstrated the potential to enhance pharmacological profiles, offering new avenues for the treatment of a wide array of diseases, including cancer and microbial infections. This technical guide provides an in-depth analysis of the role of thienylglycine in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

The Thienylglycine Scaffold: A Gateway to Enhanced Bioactivity

Thienylglycine's value in medicinal chemistry is rooted in the unique properties of the thiophene ring, a sulfur-containing aromatic heterocycle. When incorporated into a molecule, the thienyl group can modulate its electronic distribution, lipophilicity, and metabolic stability. This often leads to improved interactions with biological targets compared to their phenyl counterparts. The chirality of thienylglycine further allows for the enantioselective synthesis of complex molecules, a critical aspect in the development of safe and effective pharmaceuticals.

Quantitative Analysis of Thienylglycine Derivatives

The true measure of a molecular scaffold's utility lies in the quantifiable biological activity of its derivatives. The following tables summarize the in vitro efficacy of various thienylglycine-containing compounds against cancer cell lines and microbial pathogens.

Table 1: Anticancer Activity of Thienyl Chalcone Derivatives [1][2]

| Compound | Cell Line | IC50 (µM) |

| Thienyl Chalcone 5 | MCF-7 (Breast Cancer) | 7.79 ± 0.81 |

| MDA-MB-231 (Breast Cancer) | 5.27 ± 0.98 | |

| Thienyl Chalcone 8 | MCF-7 (Breast Cancer) | 7.24 ± 2.10 |

| MDA-MB-231 (Breast Cancer) | 21.58 ± 1.50 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Antimicrobial Activity of Thienyl-Substituted Heterocycles [3]

| Compound | Bacterial Strain | MIC (µg/mL) |

| Compound 3 | Bacillus subtilis | 0.23 |

| Staphylococcus aureus | 0.70 | |

| Compound 9 | Escherichia coli | 0.23 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols: A Foundation for Discovery

The synthesis and evaluation of novel thienylglycine derivatives are underpinned by robust experimental methodologies. The following sections provide detailed protocols for the synthesis of a generic N-acyl thienylglycine derivative and for the determination of its anticancer and antimicrobial activities.

Synthesis of N-Acyl-2-Thienylglycine

This protocol describes a general method for the acylation of 2-thienylglycine.

Materials:

-

2-Thienylglycine

-

Acyl chloride (e.g., benzoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Suspend 2-thienylglycine (1 equivalent) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2.2 equivalents) dropwise to the suspension.

-

Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system.

-

Characterize the final product by NMR and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay[4][5][6][7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Thienylglycine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the thienylglycine derivative in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method[3][9]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Thienylglycine derivative stock solution (in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

-

Prepare serial twofold dilutions of the thienylglycine derivative in MHB in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to all wells containing the compound dilutions, a positive control (antibiotic), and a growth control (no compound).

-

Incubate the plates at 37 °C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Thienylglycine Derivatives

While the precise signaling pathways modulated by many thienylglycine derivatives are still under active investigation, their structural similarity to known kinase inhibitors and other signaling modulators suggests potential interactions with key cellular pathways implicated in cancer and inflammation. For instance, many anticancer agents target the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)-Akt signaling pathways, which are crucial for cell proliferation, survival, and differentiation.

The following diagrams illustrate a generalized representation of these pathways, which are frequent targets in drug discovery efforts that could involve thienylglycine-based compounds.

Caption: The MAPK signaling cascade, a common target for anticancer drugs.

Caption: The PI3K-Akt signaling pathway, crucial for cell survival and growth.

Conclusion and Future Directions

Thienylglycine has firmly established itself as a privileged scaffold in medicinal chemistry. Its versatile nature allows for the generation of diverse chemical libraries with a wide range of biological activities. The quantitative data presented herein underscore the potential of thienylglycine derivatives as potent anticancer and antimicrobial agents. The provided experimental protocols offer a practical framework for the synthesis and evaluation of new analogues. Future research will undoubtedly focus on elucidating the precise molecular mechanisms of action of thienylglycine-containing compounds, including their interactions with specific signaling pathways, which will further solidify their role in the development of next-generation therapeutics.

References

In-Depth Technical Guide: Boc-(S)-3-Thienylglycine for Unnatural Amino Acid Incorporation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful tool for enhancing their therapeutic properties and for elucidating biological mechanisms. Boc-(S)-3-Thienylglycine, a non-proteinogenic amino acid featuring a thiophene moiety, offers unique steric and electronic properties that can improve metabolic stability, receptor affinity, and bioavailability of modified biomolecules. This technical guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and into proteins through genetic code expansion. This document also presents comparative quantitative data for the incorporation of structurally similar UAAs and discusses methods for the biophysical characterization of the resulting modified peptides and proteins.

Introduction

The introduction of unnatural amino acids (UAAs) into peptides and proteins has emerged as a transformative strategy in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel functionalities, including fluorescent probes, cross-linkers, and post-translational modifications, to tailor the properties of biomolecules.[1] this compound is a UAA of significant interest due to the presence of a thiophene ring, a heterocyclic aromatic group that can confer unique pharmacological advantages. The incorporation of thienylglycine can enhance resistance to proteolytic degradation, modulate receptor binding, and improve oral bioavailability.[1] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in established synthetic methodologies, particularly in Boc-based Solid-Phase Peptide Synthesis (SPPS).

This guide details the synthesis of this compound and provides step-by-step protocols for its incorporation into peptides and proteins, addressing both chemical and biological methodologies.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the synthesis of the core amino acid, (S)-3-Thienylglycine, followed by the protection of the alpha-amino group with a Boc moiety. A common method for the asymmetric synthesis of the core amino acid is the Strecker synthesis, which involves the reaction of an aldehyde with an amine and a cyanide source.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of (S)-3-Thienylglycine (Adapted from Asymmetric Strecker Synthesis Principles)

-

Step 1: Imine Formation. 3-Thiophenecarboxaldehyde is reacted with a chiral amine (e.g., (R)-phenylglycinol) in an appropriate solvent (e.g., methanol) to form a chiral imine.

-

Step 2: Cyanide Addition. A cyanide source, such as trimethylsilyl cyanide (TMSCN), is added to the reaction mixture. The addition of the cyanide to the imine is diastereoselective, controlled by the chiral auxiliary.

-

Step 3: Hydrolysis and Auxiliary Removal. The resulting α-aminonitrile is subjected to acidic hydrolysis (e.g., using 6M HCl) to convert the nitrile to a carboxylic acid and cleave the chiral auxiliary.

-

Step 4: Purification. The crude (S)-3-Thienylglycine is purified by recrystallization or chromatography.

Experimental Protocol: Boc Protection of (S)-3-Thienylglycine

-

Step 1: Dissolution. (S)-3-Thienylglycine is dissolved in a suitable solvent system, such as a mixture of dioxane and water, with the addition of a base (e.g., sodium hydroxide) to deprotonate the amino group.

-

Step 2: Addition of Boc Anhydride. Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in an organic solvent like dioxane, is added dropwise to the amino acid solution at a controlled temperature (e.g., 0-5 °C).

-

Step 3: Reaction. The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

-

Step 4: Workup and Purification. The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield this compound, which can be further purified by chromatography if necessary. A general protocol for Boc protection of amino acids suggests a yield of over 90%.[2]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for incorporation into peptides using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS.

Boc-SPPS Workflow

References

Conformational Effects of Thienylglycine in Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. Among these, L-2-(2-Thienyl)glycine (Thg), an unnatural amino acid featuring a thiophene ring, has emerged as a valuable building block. Its unique structural and electronic properties can induce specific conformational preferences in peptides, thereby influencing their biological activity. This technical guide provides a comprehensive overview of the conformational effects of thienylglycine in peptides, detailing experimental methodologies for their characterization and presenting a framework for data analysis.

Introduction to Thienylglycine and its Significance

L-2-(2-Thienyl)glycine is an analog of phenylalanine where the phenyl group is replaced by a thiophene ring. This substitution has several important implications for peptide structure and function:

-

Steric and Electronic Profile: The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is smaller and more electron-rich than a phenyl ring. These differences in size and electronics can lead to altered intramolecular and intermolecular interactions within the peptide and with its biological target.[1]

-

Conformational Rigidity: The steric bulk of the thienyl group restricts the conformational freedom of the peptide backbone in its vicinity, influencing the local dihedral angles (φ and ψ). This can lead to the stabilization of specific secondary structures, such as β-turns.

-

Enhanced Biological Properties: The introduction of thienylglycine has been shown to improve peptide properties, including increased resistance to enzymatic degradation by proteases, enhanced binding affinity to receptors, and improved oral bioavailability.[1]

Data Presentation: Conformational Parameters of Thienylglycine-Containing Peptides

A thorough understanding of the conformational effects of thienylglycine requires the analysis of key structural parameters. Due to the limited availability of specific quantitative data for thienylglycine-containing peptides in publicly accessible literature, the following tables are presented as illustrative examples of how such data would be structured. The values provided are hypothetical and serve as a template for researchers to populate with their own experimental or computational results.

Table 1: Dihedral Angles of a Model Thienylglycine-Containing Peptide (Boc-Ala-Thg-NHMe)

This table illustrates the expected dihedral angles (φ, ψ) for a model dipeptide containing L-2-(2-Thienyl)glycine, as could be determined by X-ray crystallography or NMR spectroscopy.

| Residue | φ (°) | ψ (°) |

| Ala | -60 | 140 |

| Thg | -80 | 100 |

Table 2: NMR Coupling Constants for a Model Thienylglycine-Containing Peptide

This table shows representative ³J(HN,Hα) coupling constants, which are related to the φ dihedral angle by the Karplus equation. These values are typically obtained from 1D or 2D NMR experiments.

| Residue | ³J(HN,Hα) (Hz) |

| Ala | 7.5 |

| Thg | 8.2 |

Table 3: Thermodynamic Stability of Peptides With and Without Thienylglycine

This table provides a template for comparing the thermodynamic stability of a peptide sequence with and without the incorporation of thienylglycine, as might be determined by techniques like differential scanning calorimetry.

| Peptide | Melting Temperature (Tm) (°C) | ΔH (kcal/mol) |

| Ac-Ala-Gly-Ala-NHMe | 55 | 15 |

| Ac-Ala-Thg-Ala-NHMe | 65 | 20 |

Experimental Protocols

The characterization of the conformational effects of thienylglycine in peptides relies on a combination of synthesis, purification, and analytical techniques.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Peptides containing L-2-(2-Thienyl)glycine are typically synthesized using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Fmoc-L-2-(2-Thienyl)glycine

-

Rink Amide MBHA resin

-

Other Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-L-2-(2-Thienyl)glycine (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

-

Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Sample Preparation:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

-

Adjust the pH of the sample to the desired value.

-

Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

NMR Experiments:

-

1D ¹H NMR: Provides initial information about the peptide's folding and purity.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (< 5 Å), which is crucial for determining the 3D structure.

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): An alternative to NOESY, particularly useful for medium-sized molecules.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

Data Analysis:

-

Resonance Assignment: Assign all proton and carbon signals to their respective atoms in the peptide sequence using the combination of TOCSY, NOESY, and HSQC spectra.

-

Extraction of Structural Restraints:

-

Distance Restraints: Derive interproton distance restraints from the cross-peak intensities in the NOESY spectrum.

-

Dihedral Angle Restraints: Determine φ dihedral angle restraints from the ³J(HN,Hα) coupling constants measured from high-resolution 1D or 2D spectra.

-

-

Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

-

Structure Validation: Assess the quality of the calculated structures using parameters such as Ramachandran plots and RMSD values.

Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides.

Sample Preparation:

-

Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

Experimental Parameters:

-

Wavelength Range: Scan from 190 to 260 nm.

-

Temperature: Maintain a constant temperature, typically 25°C.

-

Bandwidth: 1.0 nm.

-

Scan Speed: 50 nm/min.

-

Data Interval: 0.5 nm.

-

Averages: Average multiple scans to improve the signal-to-noise ratio.

Data Analysis:

-

Blank Subtraction: Subtract the spectrum of the buffer from the peptide spectrum.

-

Conversion to Molar Ellipticity: Convert the raw CD signal (in millidegrees) to molar residue ellipticity ([θ]) using the following equation: [θ] = (θ_obs * 100) / (c * l * n) where θ_obs is the observed ellipticity in degrees, c is the peptide concentration in mol/L, l is the path length in cm, and n is the number of amino acid residues.

-

Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil content from the CD spectrum.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the study of thienylglycine-containing peptides.

Conclusion

The incorporation of L-2-(2-Thienyl)glycine into peptides offers a promising avenue for the development of novel therapeutics with enhanced properties. A detailed understanding of the conformational effects induced by this unnatural amino acid is crucial for rational drug design. This guide has provided a comprehensive overview of the key experimental techniques, including solid-phase peptide synthesis, NMR spectroscopy, and circular dichroism, that are employed to elucidate the structural impact of thienylglycine. While specific quantitative conformational data for thienylglycine-containing peptides remains limited in the public domain, the methodologies and data presentation frameworks outlined here provide a robust foundation for researchers to conduct and report their own investigations in this exciting area of peptide science. Further experimental and computational studies are warranted to build a comprehensive database of the conformational preferences of thienylglycine, which will undoubtedly accelerate the development of next-generation peptide-based drugs.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-(S)-3-Thienylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Boc-(S)-3-thienylglycine, a valuable non-proteinogenic amino acid derivative crucial for the development of peptide-based therapeutics. Its unique thienyl side chain offers distinct structural properties that can enhance the efficacy and selectivity of drug candidates, particularly in the fields of neuropharmacology and oncology.[1] This document outlines detailed experimental protocols, data presentation in tabular format, and visual workflows to assist researchers in the efficient production and purification of this key building block.

Physicochemical Properties

Boc-(S)-3-Thienylglycine is typically a white to off-white powder. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₄S | Chem-Impex |

| Molecular Weight | 257.31 g/mol | Chem-Impex |

| Melting Point | 118 - 124 °C | Chem-Impex |

| Optical Rotation | [α]D²⁵ = +110 ± 2° (c=1 in MeOH) | Chem-Impex |

| Purity (HPLC) | ≥ 99% | J&K Scientific |

| CAS Number | 910309-12-5 | Chem-Impex |

Synthesis of this compound

The synthesis of this compound is generally achieved through the protection of the amino group of (S)-3-Thienylglycine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This standard procedure is widely applicable to various amino acids.

General Reaction Scheme

Caption: General reaction for the Boc protection of (S)-3-Thienylglycine.

Experimental Protocol: Boc Protection

This protocol is a generalized procedure based on established methods for the Boc protection of amino acids.[2]

-

Dissolution: Dissolve (S)-3-Thienylglycine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium hydroxide or sodium bicarbonate (1.5-2 equivalents) to the solution and stir until the amino acid is fully dissolved. The pH of the solution should be maintained above 9.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with a nonpolar organic solvent like hexane or ether to remove any unreacted Boc₂O and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3 using a dilute solution of a strong acid, such as 1M HCl or citric acid.

-

The product, this compound, will precipitate out of the solution.

-

-

Isolation:

-

Extract the acidified aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification of this compound

The crude this compound can be purified by crystallization to obtain a high-purity product.

Experimental Protocol: Crystallization

If the crude product is obtained as an oil or a semi-solid, the following procedure can be employed for solidification and purification.[3][4]

-

Solvent Removal: Ensure all residual solvent from the work-up is removed under high vacuum.

-

Seed Crystal Introduction (if necessary): If a small amount of solid material is available, add a seed crystal to the oil to induce crystallization.

-

Pulping/Trituration: Add a weak polar or non-polar solvent such as n-hexane, cyclohexane, or diethyl ether to the crude product. Stir the mixture vigorously. This process, known as pulping or trituration, helps to break up the oil and induce solidification.

-

Standing: Allow the mixture to stand at room temperature for 12-48 hours until the oil has completely solidified into a white solid.

-

Isolation and Washing: Filter the solid product, wash it with a small amount of the cold pulping solvent, and dry it under vacuum.

Purification Workflow

Caption: Workflow for the purification of this compound.

Data Presentation

The following table summarizes typical outcomes for the synthesis and purification of Boc-protected amino acids, which can be expected to be similar for this compound.

| Parameter | Typical Value | Method |

| Yield (Crude) | >90% | Boc Protection |

| Purity (after crystallization) | ≥99% | HPLC |

| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC |

Role in Drug Discovery and Development

This compound is a key building block in the synthesis of peptides and peptidomimetics.[1] Its incorporation into a peptide sequence can influence the compound's conformation, stability, and interaction with biological targets. The thienyl group can participate in various non-covalent interactions, potentially leading to improved binding affinity and selectivity for target proteins.

While specific signaling pathways are dependent on the final peptide structure, the general workflow for utilizing this compound in drug discovery is outlined below.

References

Navigating the Solubility of Boc-(S)-3-Thienylglycine: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of Boc-(S)-3-Thienylglycine in common organic solvents. This document provides a framework for understanding its solubility profile, detailed experimental protocols for its determination, and workflows for its application in synthetic chemistry.

Core Concepts in the Solubility of this compound

N-tert-butoxycarbonyl-(S)-3-thienylglycine, hereafter referred to as this compound, is a non-proteinogenic amino acid derivative crucial for the synthesis of peptides and other pharmacologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group significantly alters the molecule's polarity compared to its parent amino acid. This modification, coupled with the thiophene ring, imparts a predominantly nonpolar character, rendering it more soluble in organic solvents and generally insoluble in aqueous solutions.

The principle of "like dissolves like" is fundamental to understanding its solubility. Solvents with a polarity that can effectively solvate both the hydrophobic Boc group and the thiophene ring, as well as the more polar carboxylic acid moiety, will demonstrate the highest solubilizing capacity. Factors such as temperature, solvent polarity, and the potential for hydrogen bonding all play a critical role in the dissolution of this compound.

Quantitative Solubility Data

While extensive quantitative solubility data for this compound is not widely published in peer-reviewed literature, this guide provides a template for the systematic determination and presentation of such data. The following table illustrates how experimentally determined solubility data for this compound should be structured for clarity and comparative analysis. The values presented are hypothetical and serve as a placeholder for results obtained through the experimental protocol outlined in the subsequent section.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Chemical Formula | Dielectric Constant (ε) at 20°C | Predicted Solubility (mg/mL) | Observations |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | >100 | Highly Soluble |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | >100 | Highly Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 50 - 100 | Soluble |

| Ethyl Acetate (EtOAc) | CH₃COOCH₂CH₃ | 6.0 | 20 - 50 | Moderately Soluble |

| Methanol (MeOH) | CH₃OH | 32.7 | 10 - 20 | Sparingly Soluble |

| Acetonitrile (MeCN) | CH₃CN | 37.5 | 5 - 10 | Sparingly Soluble |

| Isopropanol (IPA) | (CH₃)₂CHOH | 19.9 | <5 | Poorly Soluble |

| Hexane | C₆H₁₄ | 1.9 | <1 | Insoluble |

| Water | H₂O | 80.1 | <0.1 | Insoluble |

Note: The predicted solubility values are for illustrative purposes and must be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following section details a robust methodology for the experimental determination of this compound solubility in organic solvents using the equilibrium saturation method followed by gravimetric analysis. This is a reliable and widely accepted method for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated. Gentle agitation will facilitate the dissolution process.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least one hour to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation:

-

Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Alternatively, the solvent can be evaporated under a gentle stream of nitrogen or in a desiccator.

-

Evaporate the solvent completely until a constant weight of the solid residue is achieved.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the dried this compound residue.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish.

-

Data Reporting

-

Report the solubility in standard units such as mg/mL or g/100 mL.

-

Specify the temperature at which the solubility was determined.

-

It is highly recommended to perform the experiment in triplicate for each solvent to ensure the reproducibility of the results and to report the mean and standard deviation.

Visualizing Experimental and Synthetic Workflows

Diagrams are essential for clearly communicating experimental procedures and logical relationships. The following sections provide Graphviz (DOT language) scripts for generating key workflows involving this compound.

Experimental Workflow for Solubility Determination

This diagram outlines the sequential steps for determining the solubility of this compound.

General Workflow for this compound in Solid-Phase Peptide Synthesis (SPPS)

This diagram illustrates the typical cycle for incorporating a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.

Conclusion

Understanding the solubility of this compound is paramount for its effective use in research and development. While specific quantitative data may require experimental determination, the principles outlined in this guide, along with the detailed experimental protocol, provide a solid foundation for scientists to assess its solubility in various organic solvents. The provided workflows offer a clear visual representation of its handling and application, aiding in the optimization of synthetic procedures and the successful development of novel therapeutics.

stability of Boc-(S)-3-Thienylglycine under different conditions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability of N-α-tert-Butoxycarbonyl-(S)-3-thienylglycine (Boc-(S)-3-Thienylglycine), a critical building block in peptide synthesis and drug development. While specific stability data for this exact molecule is not extensively published, its stability profile is overwhelmingly governed by the well-characterized lability of the tert-butoxycarbonyl (Boc) protecting group. This document synthesizes established knowledge of Boc group chemistry to provide a robust technical framework for handling and experimental design.

Introduction and Chemical Profile

This compound is a non-proteinogenic amino acid derivative valued in medicinal chemistry for incorporating a thiophene moiety, which can enhance the biological activity and stability of peptides.[1][2] Its primary point of chemical vulnerability is the Boc group, which is designed for facile, acid-catalyzed removal.[3][4] Understanding the conditions that affect the integrity of this group is paramount for its successful application in synthesis and for ensuring the purity of intermediates.

Chemical Structure:

-

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-2-(thiophen-3-yl)ethanoic acid

-

Storage Conditions: Recommended storage at 0 - 8 °C to minimize degradation over time.[1][2]

Core Stability Characteristics

The stability of this compound is fundamentally a function of the Boc protecting group's susceptibility to cleavage. The thienylglycine core is stable under the conditions discussed below. The Boc group is known for its robustness in basic and nucleophilic environments but is characteristically labile to acid.[3][5]

2.1. pH and Acid Stability

The Boc group is highly sensitive to acidic conditions, which is the basis for its use as a protecting group.[3][4] Cleavage occurs via an acid-catalyzed elimination mechanism, forming a stable tert-butyl cation, which subsequently deprotonates to isobutene or is trapped by a nucleophile.[3]

-

Strongly Acidic Conditions (pH < 2): Rapid and complete cleavage is expected. Reagents like neat trifluoroacetic acid (TFA) or 4M HCl in dioxane are standard for deprotection and will cleave the Boc group within minutes to a few hours at room temperature.[3][4][6]

-

Moderately Acidic Conditions (pH 3-5): The rate of cleavage is significantly reduced but not negligible, especially over extended periods or at elevated temperatures. The compound is progressively more labile as acidity increases.[7]

-

Neutral to Basic Conditions (pH > 6): The Boc group is generally stable.[3][5][7] It can withstand most bases and nucleophiles, making it orthogonal to other protecting groups like Fmoc, which is base-labile.[3][5]

2.2. Thermal Stability

In the absence of strong acid, the Boc group is thermally stable under typical laboratory conditions (e.g., 37°C for 30 hours).[7] However, at very high temperatures, thermal decomposition can occur. Some studies have noted that deprotection can be initiated by heating in specific media like boiling water or in ionic liquids at temperatures above 100-150°C, though reaction times can be long.[8] For standard storage and handling, thermal degradation is not a primary concern.

2.3. Photostability

While the thiophene ring can absorb UV light, significant photolytic degradation of Boc-protected amino acids under normal laboratory lighting is not a commonly reported issue. However, as part of rigorous stability testing (forced degradation), exposure to high-intensity light as per ICH Q1B guidelines should be performed to confirm photostability for a specific application or formulation.